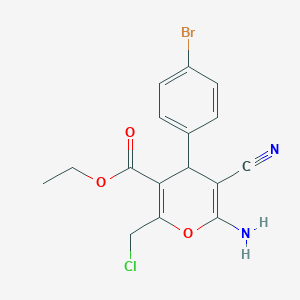![molecular formula C19H13ClN2OS B3837880 3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837880.png)
3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile
Descripción general
Descripción
3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential applications in medicinal chemistry. The compound is known to exhibit various biochemical and physiological effects, making it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and prostaglandins. The compound's antitumor activity is thought to be due to its ability to induce apoptosis in cancer cells. The compound's antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to exhibit potent anti-inflammatory and analgesic activities in various animal models. The compound has also been shown to have antitumor activity in vitro and in vivo. The compound's antimicrobial activity has been demonstrated against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potent activity against various biological targets. The compound's ability to exhibit multiple pharmacological activities makes it an attractive candidate for drug development. However, the compound's limited solubility in water can pose a challenge in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and reduce toxicity. Another direction is the exploration of the compound's potential as a combination therapy for various diseases. Additionally, the compound's potential as a scaffold for the development of novel drugs can be further explored.
Aplicaciones Científicas De Investigación
The scientific research application of 3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile is primarily focused on its potential as a drug candidate. The compound has been shown to exhibit potent anti-inflammatory and analgesic activities in preclinical studies. Additionally, the compound has been found to have antitumor activity in various cancer cell lines. The compound has also been studied for its potential as an antimicrobial agent.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c1-23-16-8-6-13(7-9-16)18-12-24-19(22-18)15(11-21)10-14-4-2-3-5-17(14)20/h2-10,12H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBCVIRJTYEEGD-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



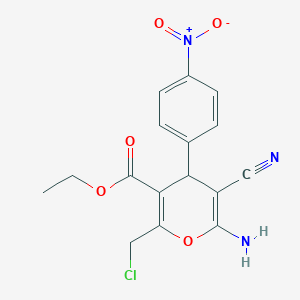
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3837804.png)
![N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3837822.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B3837827.png)
![3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B3837834.png)
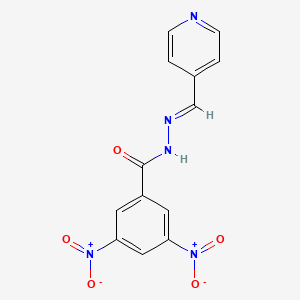
![ethyl 3-amino-4-(benzylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3837851.png)
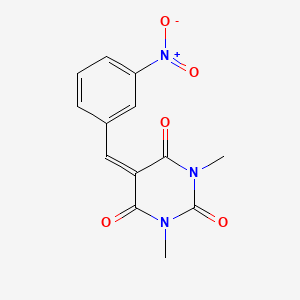

![5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3837871.png)
![3-(2-furyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837873.png)
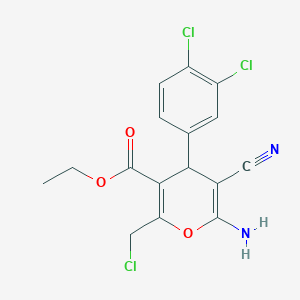
![3-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3837892.png)
